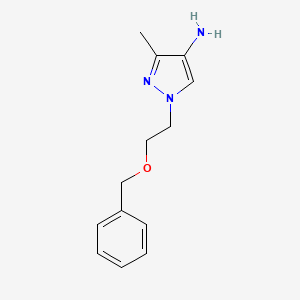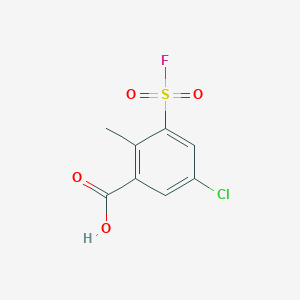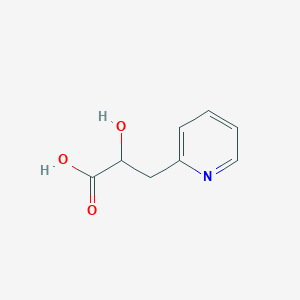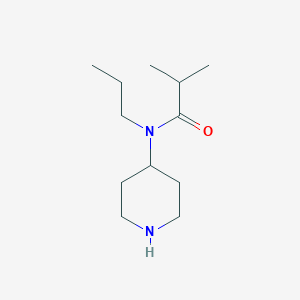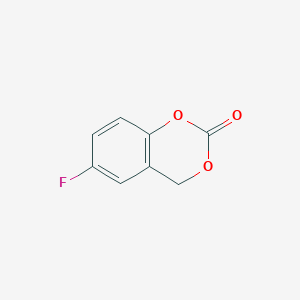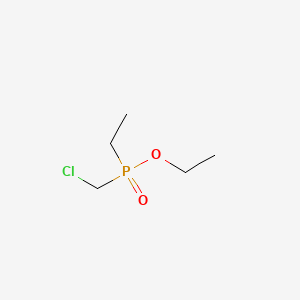
Ethyl (chloromethylethyl phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (chloromethylethyl phosphinate) is an organophosphorus compound that belongs to the class of phosphinates Phosphinates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (chloromethylethyl phosphinate) typically involves the reaction of ethyl phosphinate with chloromethyl ethyl ether under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (chloromethylethyl phosphinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinate oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphinate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (chloromethylethyl phosphinate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of prodrugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl (chloromethylethyl phosphinate) involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The phosphinate group can also participate in various biochemical pathways, influencing cellular processes and metabolic reactions .
Comparación Con Compuestos Similares
- Ethyl phosphinate
- Methyl phosphinate
- Phenyl phosphinate
Comparison: Ethyl (chloromethylethyl phosphinate) is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. Compared to ethyl phosphinate and methyl phosphinate, it has a higher reactivity in substitution reactions due to the presence of the chloromethyl group. Phenyl phosphinate, on the other hand, has different electronic properties due to the aromatic ring, making it less reactive in certain reactions .
Propiedades
Número CAS |
24327-58-0 |
|---|---|
Fórmula molecular |
C5H12ClO2P |
Peso molecular |
170.57 g/mol |
Nombre IUPAC |
1-[chloromethyl(ethyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C5H12ClO2P/c1-3-8-9(7,4-2)5-6/h3-5H2,1-2H3 |
Clave InChI |
GUIXKMXXWADAJM-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


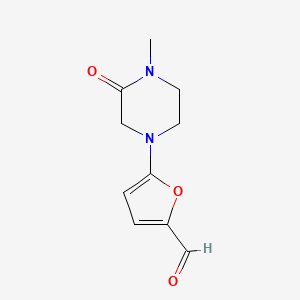
![5-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13199981.png)
![2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrrole](/img/structure/B13199989.png)

![1-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13199993.png)
![6-Methyl-2-oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B13200001.png)
![1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde](/img/structure/B13200003.png)

![1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13200006.png)
